[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone is a complex organic compound characterized by the presence of a piperazine ring substituted with a 2-chloro-6-nitrophenyl group and a 5-methylfuran-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone typically involves the reaction of 2-chloro-6-nitroaniline with piperazine, followed by the introduction of the 5-methylfuran-2-yl group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool in biochemical assays.
Medicine
In medicine, the compound has potential applications as a pharmacophore in the design of new therapeutic agents. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of [4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine-3-carboxylic acid: Similar in having a chloro group and a heterocyclic ring.
1,1′-(1,3-Phenylene)bis-1H-1,2,4-triazole: Similar in having a heterocyclic ring structure.
Dichloroaniline: Similar in having chloro groups and an aromatic ring.
Uniqueness
What sets [4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone apart is its combination of a piperazine ring with both a chloro-nitrophenyl group and a methylfuran group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4/c1-11-5-6-14(24-11)16(21)19-9-7-18(8-10-19)15-12(17)3-2-4-13(15)20(22)23/h2-6H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMDPAJVFUGMJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)C3=C(C=CC=C3Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.